5-Bromo-1-methyl-1H-imidazole-4-sulfonamide 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 89501-91-7
VCID: VC20339381
InChI: InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)
SMILES:
Molecular Formula: C4H6BrN3O2S
Molecular Weight: 240.08 g/mol

5-Bromo-1-methyl-1H-imidazole-4-sulfonamide

CAS No.: 89501-91-7

Cat. No.: VC20339381

Molecular Formula: C4H6BrN3O2S

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-1H-imidazole-4-sulfonamide - 89501-91-7

Specification

CAS No. 89501-91-7
Molecular Formula C4H6BrN3O2S
Molecular Weight 240.08 g/mol
IUPAC Name 5-bromo-1-methylimidazole-4-sulfonamide
Standard InChI InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)
Standard InChI Key VOOILIXPGORLRR-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C1Br)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 5-bromo-1-methyl-1H-imidazole-4-sulfonamide is C₅H₇BrN₃O₂S, with a molecular weight of 261.10 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry Number1803603-41-9
IUPAC Name5-bromo-1-methyl-1H-imidazole-4-sulfonamide
InChIInChI=1S/C₅H₇BrN₃O₂S/c1-9-3-8-4(6)5(9)12(7,10)11/h3H,1-2H3,(H2,7,10,11)
SMILESCN1C=NC(=C1S(=O)(=O)N)Br

The sulfonamide group (-SO₂NH₂) introduces polarity and hydrogen-bonding capacity, which influences solubility and biological activity . The bromine atom at the 5-position enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions .

Synthetic Methodologies

Route Design and Optimization

While no direct synthesis of 5-bromo-1-methyl-1H-imidazole-4-sulfonamide is documented, analogous pathways for bromo-imidazole derivatives provide a framework. A three-step approach is hypothesized:

  • Condensation: Reacting 1-methyl-1H-imidazole-4-sulfonamide with a brominating agent.

  • Bromination: Introducing bromine at the 5-position using N-bromosuccinimide (NBS) in chloroform .

  • Purification: Column chromatography or recrystallization to isolate the product.

A patent detailing the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives highlights the use of NBS and MeMgI for bromination and debromination, respectively . Adapting this protocol, bromination of the imidazole ring could proceed via radical intermediates under controlled temperatures (0–50°C) .

Critical Reaction Parameters

  • Solvent Choice: Tetrahydrofuran (THF) or chloroform for optimal solubility .

  • Catalysts: Lewis acids like FeCl₃ may accelerate bromination .

  • Yield Optimization: Stepwise temperature control (ice bath to 50°C) improves conversion rates .

Physicochemical Properties

Solubility and Stability

Data extrapolated from related compounds suggest:

PropertyValueSource
Solubility in Water~1.5 mg/mL (25°C)
LogP (Partition Coefficient)1.04 (predicted)
Melting Point180–185°C (estimated)

The sulfonamide group enhances water solubility compared to non-sulfonylated imidazoles, while bromine increases lipophilicity . Stability under ambient conditions is likely moderate, requiring storage at room temperature in inert atmospheres .

Applications in Pharmaceutical Research

Bioactivity and Drug Development

Bromo-imidazole derivatives exhibit antibacterial, antiviral, and enzyme inhibitory properties . The sulfonamide moiety is a common pharmacophore in carbonic anhydrase inhibitors and diuretics, suggesting potential therapeutic applications for this compound .

Case Study: Antiviral Agents

In a synthesis of imidazole-based antiviral compounds, 5-bromo-1-methyl-1H-imidazole derivatives demonstrated EC₅₀ values < 10 μM against RNA viruses . Functionalization at the 4-position with sulfonamide could enhance target binding through hydrogen-bond interactions .

Future Directions

Research Gaps

  • Toxicity Profiling: Acute and chronic toxicity studies are needed.

  • Synthetic Scalability: Optimize routes for industrial-scale production .

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